molecular formula C16H14FN5O2 B6562021 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide CAS No. 946233-06-3

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide

Cat. No.: B6562021
CAS No.: 946233-06-3
M. Wt: 327.31 g/mol
InChI Key: RKJHXFJTRHGSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide is a heterocyclic molecule featuring a 1,2,3,4-tetrazole core substituted with a 4-fluorophenyl group at the 1-position. A methylene bridge connects the tetrazole to a benzamide moiety with a methoxy group at the ortho position of the benzene ring.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-5-3-2-4-13(14)16(23)18-10-15-19-20-21-22(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHXFJTRHGSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse and authoritative sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN5O2C_{17}H_{16}FN_{5}O_{2} with a molecular weight of approximately 341.34 g/mol. The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, enhancing binding to biological targets.

PropertyValue
Molecular FormulaC17H16FN5O2C_{17}H_{16}FN_{5}O_{2}
Molecular Weight341.34 g/mol
CAS Number946360-91-4

Synthesis

The synthesis of this compound typically involves the coupling of a tetrazole moiety with a benzamide core. The specific synthetic route may vary depending on the desired substituents and functional groups.

Antitumor Activity

Research has demonstrated that compounds containing the tetrazole moiety exhibit notable antitumor properties. For example, studies on related tetrazole derivatives have shown promising results against various cancer cell lines. In vitro evaluations indicated that certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib. For instance:

  • Compound 10p : Exhibited IC50 values of 0.080.08, 0.360.36, and 0.97μM0.97\mu M against HT-29, H460, and MKN-45 cell lines respectively, outperforming sorafenib (IC50 = 3.613.61, 2.192.19, 2.32μM2.32\mu M) .

This suggests that this compound could similarly possess potent antitumor activity due to structural similarities.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The tetrazole ring may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors involved in pain pathways or inflammation due to its structural characteristics .

Study on Related Compounds

A study focusing on similar tetrazole-containing compounds highlighted their potential as analgesics and anti-inflammatory agents. These compounds demonstrated interactions with pain modulation pathways and exhibited low toxicity levels towards normal human cells . This suggests that this compound could also be explored for therapeutic applications beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several synthesized derivatives reported in the literature. Key analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Tetrazole- and Benzamide-Containing Compounds
Compound Name Core Structure Substituents Key Differences Reference
Target Compound 1H-tetrazole 1-(4-fluorophenyl), methylene-linked 2-methoxybenzamide Reference standard -
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772) 1H-tetrazole 1-(3,4-difluorophenyl), acetamide with 4-fluorophenyl Difluorophenyl on tetrazole; acetamide vs. benzamide
5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide Triazolo-oxazine Fluorophenyl, trifluoropropyloxy Triazolo-oxazine core; trifluoropropyloxy substituent
Epoxiconazole Triazole Chloro- and fluorophenyl, oxirane Triazole core with epoxide group; fungicidal activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzodioxine-carbohydrazide Fluorobenzothiazole Carbohydrazide linker; benzodioxine ring

Physicochemical and Functional Group Analysis

  • Tetrazole vs. Triazole Cores : The target compound’s tetrazole ring offers higher acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), influencing solubility and binding interactions .
  • Fluorophenyl Substituents : The 4-fluorophenyl group enhances metabolic stability and lipophilicity. Analogs with 3,4-difluorophenyl (BE45772, ) may exhibit increased steric bulk and altered pharmacokinetics.
  • Methoxybenzamide vs. Acetamide : The methoxy group in the target compound contributes to π-stacking interactions, while acetamide derivatives (e.g., BE45772) may prioritize hydrogen bonding via the carbonyl oxygen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.